Deoxykhivorin

Description

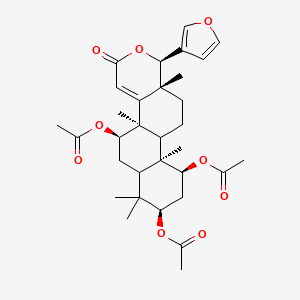

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C32H42O9 |

|---|---|

Molecular Weight |

570.7 g/mol |

IUPAC Name |

[(1R,4bR,5R,8R,10S,10aS,12aR)-8,10-diacetyloxy-1-(furan-3-yl)-4b,7,7,10a,12a-pentamethyl-3-oxo-1,5,6,6a,8,9,10,10b,11,12-decahydronaphtho[2,1-f]isochromen-5-yl] acetate |

InChI |

InChI=1S/C32H42O9/c1-17(33)38-24-15-26(40-19(3)35)31(7)21-9-11-30(6)23(14-27(36)41-28(30)20-10-12-37-16-20)32(21,8)25(39-18(2)34)13-22(31)29(24,4)5/h10,12,14,16,21-22,24-26,28H,9,11,13,15H2,1-8H3/t21?,22?,24-,25-,26+,28+,30-,31-,32-/m1/s1 |

InChI Key |

SUQFMFHTLHMZNM-SLBLICBISA-N |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@H](C(C2[C@]1(C3CC[C@]4([C@@H](OC(=O)C=C4[C@@]3([C@@H](C2)OC(=O)C)C)C5=COC=C5)C)C)(C)C)OC(=O)C |

Canonical SMILES |

CC(=O)OC1CC2C(C(CC(C2(C3C1(C4=CC(=O)OC(C4(CC3)C)C5=COC=C5)C)C)OC(=O)C)OC(=O)C)(C)C |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies for Deoxykhivorin

Identification in Botanical Sources

The presence of Deoxykhivorin has been documented in the plant kingdom, primarily within the Euphorbiaceae and Meliaceae families. Research has pinpointed specific species as sources of this complex chemical compound.

Acalypha indica L. (Euphorbiaceae) as a Primary Source of this compound

Acalypha indica L., a member of the Euphorbiaceae family, is a well-documented source of this compound. ijpsr.com Phytochemical analyses of this plant have consistently revealed the presence of a diverse array of secondary metabolites, including alkaloids, flavonoids, saponins, tannins, and terpenoids. pharmacyjournal.orginspirajournals.comresearchgate.net Specifically, studies involving the methanolic extract of Acalypha indica leaves have confirmed the presence of this compound. ijpsr.com The identification of this compound in this species is significant as Acalypha indica has a long history of use in traditional medicine across Asia and Africa. ijpsr.com The plant is recognized for its purported therapeutic properties, which are attributed to its complex phytochemical composition. inspirajournals.com

Table 1: Phytochemicals Identified in Acalypha indica L.

| Phytochemical Class | Presence |

| Alkaloids | + |

| Flavonoids | + |

| Glycosides | + |

| Phenols | + |

| Saponins | + |

| Tannins | + |

| Terpenoids | + |

| This compound | + |

Note: This table represents a summary of findings from various phytochemical screening studies. ijpsr.compharmacyjournal.orginspirajournals.comresearchgate.net

Association with Meliaceae spp. and Related Genera in this compound Research

The Meliaceae family is renowned for being a rich source of limonoids, a class of structurally complex tetranortriterpenoids to which this compound belongs. researchgate.netchemrxiv.org While direct isolation of this compound from Meliaceae species is less commonly reported than its presence in Acalypha indica, the family is central to research on structurally similar compounds, such as khivorin (B10754266) and its derivatives. researchgate.net

The genus Khaya, in particular, which is a significant member of the Meliaceae family, has been extensively studied for its limonoid content. nih.govtandfonline.comnih.govclockss.org Research on the seeds and stem bark of Khaya senegalensis has led to the isolation of numerous limonoids, including khivorin, 3-deacetylkhivorin, and 7-deacetoxy-3-deacetyl-7-oxokhivorin. researchgate.net The structural relationship between these compounds and this compound underscores the importance of the Meliaceae family in the broader context of this compound research. The study of these related limonoids provides valuable insights into the biosynthesis, chemical diversity, and potential biological activities of this class of compounds.

Table 2: Selected Limonoids from Khaya senegalensis

| Compound Name | Plant Part |

| Khivorin | Seeds |

| 3-Deacetylkhivorin | Seeds |

| 7-Deacetoxy-3-deacetyl-7-oxokhivorin | Seeds |

| Khayalactol | Stem Bark |

| 1-O-acetylkhayanolide B | Stem Bark |

| Methyl angolensate | Stem Bark |

This table highlights some of the limonoids isolated from Khaya senegalensis, demonstrating the chemical diversity within this genus. researchgate.netclockss.org

Chromatographic and Spectroscopic Approaches for this compound Isolation

The isolation and purification of this compound, like other limonoids, rely on a combination of chromatographic and spectroscopic techniques. The general procedure begins with the extraction of the compound from the plant material, followed by separation and purification, and finally, structural elucidation.

The initial step typically involves the extraction of dried and powdered plant material (e.g., leaves of Acalypha indica or seeds of Meliaceae species) with an appropriate solvent, often methanol (B129727) or ethanol, through methods like cold percolation. researchgate.net The resulting crude extract contains a complex mixture of phytochemicals.

Chromatographic separation is then employed to isolate the individual compounds. A variety of chromatographic techniques are utilized, often in succession, to achieve high purity. These methods include:

Column Chromatography (CC): This is a fundamental technique used for the initial fractionation of the crude extract. Silica gel is a common stationary phase.

Droplet Counter-Current Chromatography (DCCC): This technique is particularly useful for the separation of polar compounds and has been successfully applied to the isolation of limonoids from Meliaceae. clockss.org

High-Performance Liquid Chromatography (HPLC): HPLC, especially in the reversed-phase mode (RP-HPLC), is a high-resolution technique used for the final purification of compounds like this compound. nih.gov It is also used for the quantitative analysis of the isolated compounds. actabotanica.org

Once a pure compound is isolated, its chemical structure is determined using various spectroscopic methods :

Mass Spectrometry (MS): Techniques such as High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) are used to determine the molecular formula of the compound. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HMQC, HMBC) NMR experiments are crucial for elucidating the complex molecular structure of limonoids, including the stereochemistry. nih.govclockss.org

X-ray Crystallography: For crystalline compounds, single-crystal X-ray crystallography provides unambiguous determination of the three-dimensional structure and absolute configuration. nih.gov

The combination of these advanced analytical techniques is essential for the successful isolation and characterization of this compound and related limonoids from their natural sources.

Structural Elucidation and Chemo Systematic Classification of Deoxykhivorin

Core Structural Framework: Lactone and Limonoid Characterization

Deoxykhivorin is characterized as a lactone, a class of organic compounds containing a cyclic ester. phcogrev.comresearchgate.net This structural feature is a key aspect of its chemical identity. Furthermore, it is classified as a limonoid, a group of chemically diverse tetranortriterpenoids found predominantly in plants of the Meliaceae and Rutaceae families. phcogrev.comdss.go.th Limonoids are known for their complex and highly oxygenated structures.

The foundational structure of this compound is derived from a precursor, khivorin (B10754266), through a chemical reduction process using chromous chloride. dss.go.th On alkaline hydrolysis, this compound yields acetic acid and a trisdeacetyl compound. dss.go.th This reactivity provides initial clues to the arrangement of its functional groups.

Advanced Spectroscopic Techniques in this compound Structure Determination

High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC-MS) for this compound

High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of high-resolution mass spectrometry. nawah-scientific.comiitb.ac.innih.gov This method has been instrumental in the analysis of this compound. phcogrev.comresearchgate.net

HR-LC-MS allows for the accurate determination of the molecular weight of this compound, a critical first step in its structural elucidation. nih.gov The high resolution of the mass spectrometer enables the calculation of the elemental composition with a high degree of confidence. iitb.ac.in The process involves separating this compound from a complex mixture using liquid chromatography, followed by ionization and mass analysis to determine its mass-to-charge ratio. nawah-scientific.com This technique is particularly valuable for analyzing natural product extracts, where compounds of interest are often present in complex matrices. nawah-scientific.com

Table 1: HR-LC-MS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Compound ID (CID) | 6708722 | phcogrev.comresearchgate.net |

| Compound Class | Lactone, Limonoid | phcogrev.comresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure and stereochemistry of organic molecules like this compound. wikipedia.orgebsco.com NMR spectroscopy is based on the magnetic properties of atomic nuclei and provides detailed information about the chemical environment of each atom within a molecule. wikipedia.orglibretexts.org

One-dimensional (1D) NMR techniques, such as ¹H NMR, provide information about the different types of protons in the molecule and their immediate electronic surroundings. mdpi.com Two-dimensional (2D) NMR experiments, including COSY, HSQC, and HMBC, are crucial for establishing the connectivity between atoms, revealing which protons are coupled to each other and which protons are attached to specific carbon atoms. wikipedia.orgmdpi.com These correlations are essential for piecing together the complete carbon-hydrogen framework of this compound. Furthermore, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the spatial proximity of atoms, which is critical for determining the relative stereochemistry of the molecule. wikipedia.org The analysis of NMR data allows for a comprehensive understanding of the complex stereochemical arrangement of this compound's chiral centers. nih.gov

Vibrational and Electronic Spectroscopy in this compound Analysis

Vibrational and electronic spectroscopy provide further insights into the functional groups and electronic structure of this compound. These techniques are concerned with the transitions between different vibrational and electronic energy levels within a molecule upon absorption of electromagnetic radiation. wikipedia.org

Vibrational spectroscopy, typically Infrared (IR) spectroscopy, is used to identify the presence of specific functional groups. For this compound, IR spectroscopy would confirm the presence of the lactone functional group through its characteristic carbonyl (C=O) stretching vibration. Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the conjugated systems within the molecule. google.com Electronic transitions are observed in the visible and ultraviolet regions of the electromagnetic spectrum. wikipedia.org The wavelengths of maximum absorbance (λmax) can indicate the extent of conjugation and the presence of chromophores. libretexts.org For instance, upon oxidation, a derivative of this compound exhibits a UV absorption maximum at 253 mµ, which shifts to 285 mµ in an ethanol-KOH solution, indicating a change in the electronic structure. dss.go.th

Biosynthetic Pathways and Precursor Relationships of Deoxykhivorin

Proposed Biosynthetic Route to Deoxykhivorin from Triterpenoid (B12794562) Precursors

The biosynthesis of all triterpenoids, including limonoids like this compound, originates from the mevalonate (B85504) (MVA) pathway. mdpi.compnas.org This fundamental metabolic pathway provides the universal C5 isoprene (B109036) units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). mdpi.comnih.gov

The proposed biosynthetic journey to this compound begins with the tail-to-tail condensation of two farnesyl pyrophosphate (FPP) molecules to form squalene (B77637). nih.govcabidigitallibrary.org Squalene then undergoes epoxidation to create 2,3-oxidosqualene (B107256), a critical branching point for the synthesis of thousands of triterpenoids. mdpi.comcabidigitallibrary.orgnih.gov

The first committed step in limonoid biosynthesis is the cyclization of 2,3-oxidosqualene. frontiersin.org This reaction is catalyzed by specific oxidosqualene cyclases (OSCs), which orchestrate a complex cascade of ring formations to produce a protolimonoid scaffold. nih.govpnas.org In species that produce limonoids, the initial triterpene scaffold is believed to be melianol (B1676181). nih.gov The pathway from the universal precursor 2,3-oxidosqualene to the basic limonoid structure involves several key stages, as detailed below.

| Stage | Precursor | Product | General Transformation |

| 1. Isoprenoid Assembly | Isopentenyl Pyrophosphate (IPP) & Dimethylallyl Pyrophosphate (DMAPP) | Farnesyl Pyrophosphate (FPP) | Head-to-tail condensation of C5 units. nih.gov |

| 2. Triterpene Formation | Farnesyl Pyrophosphate (FPP) | Squalene | Tail-to-tail condensation of two FPP units. cabidigitallibrary.org |

| 3. Epoxidation | Squalene | 2,3-Oxidosqualene | Activation of the squalene backbone via epoxidation. mdpi.com |

| 4. Protolimonoid Synthesis | 2,3-Oxidosqualene | Melianol (a protolimonoid) | Cyclization to form the initial tetracyclic triterpene scaffold. nih.gov |

| 5. Limonoid Core Formation | Melianol | True Limonoids | Loss of four carbon atoms and formation of a characteristic furan (B31954) ring. nih.gov |

From this core limonoid structure, a series of further oxidative modifications, rearrangements, and acylations lead to the vast diversity of limonoids, including this compound.

Enzymatic Transformations Leading to this compound

The conversion of the initial protolimonoid scaffold into complex molecules like this compound is driven by a suite of "tailoring" enzymes. While the complete enzymatic pathway to this compound has not been fully elucidated, research into limonoid biosynthesis points to the critical roles of specific enzyme families. nih.govacs.org

Enzymatic transformations are central to building the final architecture of this compound. chemrxiv.org The key enzyme classes implicated in the later stages of limonoid biosynthesis are Cytochrome P450 monooxygenases (CYPs) and various transferases. nih.govnih.gov

Oxidosqualene Cyclases (OSCs): These enzymes initiate the pathway by forming the foundational triterpene skeleton from 2,3-oxidosqualene. pnas.orgfrontiersin.org Specific OSCs, such as CsOSC1 from Citrus sinensis and MaOSC1 from Melia azedarach, have been identified as key players in producing the melianol protolimonoid scaffold. nih.gov

Cytochrome P450 Monooxygenases (CYPs): This large family of enzymes is responsible for the extensive oxidative modifications seen in limonoids. pnas.orgnih.gov They introduce hydroxyl groups and catalyze other oxidative reactions that are crucial for the subsequent rearrangements and functionalization of the molecule. Specific CYPs, like CYP71CD1 and CYP71BQ4 in Citrus, are known to act on the initial scaffold. nih.gov It is hypothesized that a series of currently uncharacterized CYPs continue to oxidize the intermediates, leading toward the specific oxidation pattern of this compound.

Acyltransferases: The presence of an acetyl group in this compound, which is lost as acetic acid upon hydrolysis, points to the action of acyltransferases. dss.go.th These enzymes would catalyze the transfer of an acetyl group from a donor molecule (like acetyl-CoA) to a hydroxyl group on the limonoid precursor.

The process involves a cascade where the product of one enzymatic reaction becomes the substrate for the next, rapidly building molecular complexity. beilstein-journals.orgnih.gov

| Enzyme Class | Function in Limonoid Biosynthesis | Relevance to this compound |

| Oxidosqualene Cyclases (OSCs) | Catalyze the cyclization of 2,3-oxidosqualene to form the initial triterpene ring system. pnas.orgfrontiersin.org | Forms the fundamental protolimonoid skeleton from which this compound is derived. |

| Cytochrome P450s (CYPs) | Perform extensive and often regio- and stereospecific oxidations (e.g., hydroxylations) on the triterpene scaffold. nih.govnih.gov | Creates the specific pattern of oxygenation required for the this compound structure. |

| Acyltransferases | Transfer acyl groups (e.g., acetyl) to hydroxyl functions on the limonoid core. | Responsible for adding the acetyl group present in the final this compound molecule. dss.go.th |

Relationship of this compound to Khivorin (B10754266) and other Limonoids in Biosynthesis

This compound is structurally and biosynthetically related to other limonoids found in the same plant species, most notably khivorin. dss.go.th Limonoids often exist as a "metabolic pool" of closely related structures, where one compound can be a precursor to another.

The structural difference between this compound and khivorin lies in the oxidation state of a specific carbon. The name "deoxy" implies the lack of an oxygen atom (typically a hydroxyl group) present in the parent compound, khivorin. This suggests a direct biosynthetic link, where one is likely the precursor of the other. A reduction reaction (removal of oxygen) or an oxidation reaction (addition of oxygen) catalyzed by a specific reductase or oxidase, respectively, would interconvert these two compounds.

In laboratory settings, it has been demonstrated that khivorin can be converted to this compound through a chemical reduction. dss.go.th While this is not a biological conversion, it strongly supports the hypothesis of a close biosynthetic relationship, likely involving a reductase enzyme that would perform the equivalent transformation in the plant.

The biosynthetic grid of limonoids in a plant like Khaya ivorensis (African mahogany), from which these compounds get their names, would likely feature a series of shared intermediates. The pathway would diverge at later stages, with specific enzymes channeling precursors toward either khivorin, this compound, or other related limonoids like heudelottin C. phcogrev.com

Synthetic Strategies and Chemical Derivatization of Deoxykhivorin

Semi-Synthetic Approaches to Deoxykhivorin from Natural Precursors (e.g., Conversion from Khivorin (B10754266) with Chromous Chloride)

No published methods for the semi-synthesis of this compound from its putative natural precursor, Khivorin, were found. The specific chemical conversion utilizing chromous chloride, a reagent known for various reduction reactions, is not described in the context of these compounds.

Chemical Modifications for Structure-Activity Relationship Investigations of this compound Analogues

As there is no information on the synthesis of this compound analogues, there are consequently no studies available on their chemical modification for the purpose of investigating structure-activity relationships. Such studies are fundamental to understanding how different parts of a molecule contribute to its biological effects.

Mechanistic Investigations of Deoxykhivorin S Biological Activities

Cellular and Molecular Basis of Deoxykhivorin-Associated Neuroprotection

The neuroprotective potential of this compound has been identified in preclinical screenings, suggesting its capacity to shield neural cells from damage and degeneration. researchgate.netnih.gov The investigation into the precise cellular and molecular mechanisms underlying this neuroprotection is an emerging area of research.

In Vitro Models for this compound Neuroprotective Activity

While specific studies detailing the in vitro models used exclusively for this compound are not extensively documented in publicly available literature, its neuroprotective activity has been noted in cellular assays. epo.org Generally, the neuroprotective effects of natural compounds are evaluated using a variety of established in vitro models that mimic neurodegenerative conditions. These models are crucial for initial screening and mechanistic studies. mdpi.comjyoungpharm.org

Commonly employed models include:

Primary Neuronal Cultures: These cultures, derived from specific brain regions like the cortex or hippocampus, provide a physiologically relevant system to study direct effects on neurons. mdpi.com

Neuronal Cell Lines: Immortalized cell lines, such as the human neuroblastoma SH-SY5Y or rat pheochromocytoma PC12 cells, are widely used due to their robustness and ease of culture. jyoungpharm.orgnih.gov These cells can be differentiated into neuron-like cells and are often used in models of oxidative stress or neurotoxicity induced by agents like 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂). nih.govjfda-online.com

Co-culture Systems: Models that include multiple cell types, such as neurons, astrocytes, and microglia, allow for the investigation of cell-cell interactions and inflammatory responses in neurodegeneration. mdpi.com

Organotypic Slice Cultures: These three-dimensional cultures from brain tissue maintain the complex cellular architecture and synaptic connections, offering a bridge between dissociated cell cultures and in vivo models.

A patent for neuroprotective compounds identified this compound as a hit in an in vitro cell viability assay using a cytotoxic challenge, indicating its ability to enhance cell survival. epo.org The specific cytotoxic agent and cell type used in this high-throughput screen were not detailed.

Identification of Molecular Targets and Signaling Pathways Modulated by this compound in Neuroprotection

Preliminary research suggests that this compound's neuroprotective effects may be mediated through the modulation of key signaling pathways implicated in cell survival and stress response. A doctoral thesis has associated this compound with the eIF2alpha and NF-κB signaling pathways. figshare.com Furthermore, the mitogen-activated protein kinase (MAPK) pathway is also implicated. figshare.com

MAPK Signaling Pathway: The MAPK family, including ERK, JNK, and p38 kinases, plays a critical role in neuronal survival, differentiation, and plasticity. mdpi.comcreativebiolabs.net Dysregulation of this pathway is linked to neurodegenerative diseases. mdpi.com The modulation of MAPK signaling by natural compounds is a recognized mechanism of neuroprotection. jppres.com

NF-κB Signaling Pathway: The transcription factor NF-κB is a pivotal regulator of inflammation, immunity, and cell survival. aaem.plmdpi.com In the central nervous system, NF-κB activation can have both neuroprotective and pro-inflammatory roles depending on the context. Its modulation by compounds like this compound could therefore influence neuronal fate in response to stressors. oatext.com

Antioxidant Mechanisms of this compound and its Derivatives

The antioxidant properties of compounds are central to their potential therapeutic benefits, particularly in pathologies involving oxidative stress. While direct studies on isolated this compound are limited, research on plant extracts containing this compound provides initial evidence of its antioxidant capabilities.

Free Radical Scavenging Capabilities of this compound (in vitro)

However, studies on the methanolic extract of Acalypha indica root, which contains this compound, have demonstrated significant free radical scavenging activity. researchgate.netopenrheumatologyjournal.com These extracts were shown to effectively scavenge DPPH and hydroxyl radicals in a concentration-dependent manner. openrheumatologyjournal.com This suggests that this compound, as a constituent of this extract, may contribute to these antioxidant effects.

Table 1: In Vitro Free Radical Scavenging Activity of Acalypha indica Root Methanolic Extract (AIRME)

| Assay | Test Substance | IC50 Value (µg/mL) |

| DPPH Radical Scavenging | AIRME | 15.85 |

| Ascorbic Acid (Standard) | 5.71 | |

| Hydroxyl Radical Scavenging | AIRME | 14.74 |

Data sourced from a study on the methanolic extract of Acalypha indica root, which contains this compound. The data does not represent the activity of the isolated compound. openrheumatologyjournal.com

Modulation of Endogenous Antioxidant Enzyme Systems by this compound (in vitro and in vivo animal models)

The cellular antioxidant defense system includes a range of enzymes that neutralize reactive oxygen species (ROS). Key among these are superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). mdpi.com There is evidence that plant extracts containing this compound can modulate the activity of these crucial enzymes.

In an in vivo study using a carrageenan-induced inflammation model in rats, pretreatment with the methanolic extract of Acalypha indica root restored the activities of SOD, CAT, glutathione reductase (GR), and GPx in paw tissue. openrheumatologyjournal.com The activities of these enzymes were significantly reduced in the inflammation-induced group, and the extract treatment brought them back towards normal levels in a dose-dependent manner.

Table 2: Effect of Acalypha indica Root Methanolic Extract (AIRME) on Antioxidant Enzyme Activities in Carrageenan-Induced Paw Edema in Rats

| Enzyme | Disease Control (U/mg protein) | AIRME (150 mg/kg) (U/mg protein) | AIRME (300 mg/kg) (U/mg protein) |

| Superoxide Dismutase (SOD) | Decreased | Restored (p < 0.05) | Restored (p < 0.01) |

| Catalase (CAT) | Decreased | Restored (p < 0.05) | Restored (p < 0.01) |

| Glutathione Reductase (GR) | Decreased | Restored (p < 0.05) | Restored (p < 0.01) |

| Glutathione Peroxidase (GPx) | Decreased | Restored (p < 0.05) | Restored (p < 0.01) |

This table summarizes the findings from an in vivo animal model using an extract containing this compound. The results indicate a modulatory effect on the endogenous antioxidant system, though this cannot be solely attributed to this compound. openrheumatologyjournal.com

Anti-inflammatory Modulations by this compound

Chronic inflammation is a key pathological feature of many diseases. The potential anti-inflammatory activity of this compound is suggested by its association with the NF-κB signaling pathway, a master regulator of inflammatory responses. figshare.comaaem.plmdpi.com

The activation of the NF-κB pathway leads to the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). researchgate.netthermofisher.com Inhibition of the NF-κB pathway is a major target for anti-inflammatory drug development. nih.govnih.gov

While direct evidence of this compound's effect on specific inflammatory mediators is not yet published, its implication in the modulation of the NF-κB pathway suggests a plausible mechanism for anti-inflammatory action. figshare.com Studies on extracts containing this compound have shown anti-inflammatory effects in animal models, such as the reduction of paw edema in carrageenan-induced inflammation, which is associated with the inhibition of inflammatory cell infiltration and mediators. openrheumatologyjournal.com The ability of this compound to modulate the NF-κB and potentially the MAPK signaling pathways provides a strong rationale for its contribution to these observed anti-inflammatory effects. figshare.com

Cellular Responses to this compound in Inflammation Models

Detailed investigations into the specific cellular responses to isolated this compound in established in vitro inflammation models, such as lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7), are not present in the currently available scientific literature. While this compound has been identified as a constituent of plant extracts with demonstrated anti-inflammatory properties, the direct effects of the compound on cellular signaling pathways (e.g., NF-κB, MAPK), the expression of pro-inflammatory genes, and the production of cytokines (e.g., TNF-α, IL-1β, IL-6) have not been reported. mdpi.comresearchgate.net Therefore, the precise molecular mechanisms by which this compound might modulate cellular inflammatory responses remain to be elucidated through targeted in vitro studies.

Other Bioactivity Profiles of this compound in Academic Contexts

Beyond the context of inflammation, this compound has been identified in several academic studies and screening databases as possessing other potential biological activities. These include antifeedant, heat shock-inducing, and neuroprotective properties.

Antifeedant Activity this compound has been noted in compound screening libraries as a potential antifeedant. frontiersin.org Antifeedants are substances that can deter feeding in insects and other pests, representing a potential avenue for the development of alternative pest control agents. mdpi.comentomoljournal.com This activity is characteristic of several limonoids, the class of triterpenoids to which this compound belongs.

Heat Shock Induction In addition to its antifeedant properties, this compound is listed as a heat shock inducer in chemical databases. frontiersin.orgplos.org Heat shock proteins are a family of proteins produced by cells in response to exposure to stressful conditions. Their induction can play a role in cellular protection and stress tolerance. nih.govnih.gov The capacity of this compound to induce this pathway suggests it may modulate cellular stress responses, although the specific mechanisms and functional outcomes have not been explored in detail.

Potential Neuroprotective Activity this compound has been identified as a potential neuroprotective agent. researchgate.netphcogrev.com In a comprehensive review of the phytochemicals in Acalypha indica, it was listed among the compounds with neuroprotective potential. researchgate.net Furthermore, a patent application for neuroprotective compounds included this compound in a list of limonoids that showed protective effects against 3-nitropropionic acid-induced cytotoxicity in rat mixed hippocampal cultures. epo.org

Ecological and Physiological Roles of Deoxykhivorin in Plants

Deoxykhivorin's Role in Plant Response to Environmental Stressors (e.g., Cold Stress in Brassica napus L.)

The adaptation of plants to environmental challenges involves a complex array of physiological and biochemical adjustments, including the modulation of their metabolome. Cold stress, a significant abiotic stressor, can adversely affect plant growth and development by causing oxidative damage, disrupting cell membrane integrity, and impairing photosynthesis. nih.gov In response to such stressors, plants activate various metabolic pathways to produce protective compounds.

A study on rapeseed (Brassica napus L.), a crucial oilseed crop, has shed light on the role of specific metabolites in the cold stress response. A comparative metabolome and transcriptome analysis was conducted on the cotyledons of a cold-sensitive variety (XY15) and a cold-tolerant variety (GX74) of rapeseed. This research aimed to understand the molecular mechanisms underlying cold tolerance by identifying differentially accumulated metabolites and their associated gene expression changes.

The investigation revealed that under cold stress (0°C), the cold-sensitive XY15 variety exhibited a reduced accumulation of several metabolites compared to its levels under normal conditions. Among these, this compound was identified as one of the differentially accumulated metabolites with decreased levels in the cold-sensitive rapeseed variety when exposed to cold. nih.gov This finding suggests a potential role for this compound in the plant's ability to withstand cold temperatures. The reduction of this compound in the sensitive variety indicates that its presence may be part of the metabolic machinery that contributes to cold tolerance in other varieties.

The following table summarizes the change in accumulation of this compound in the cold-sensitive rapeseed variety under cold stress conditions as identified in the study.

| Plant Species | Variety | Stressor | Compound | Change in Accumulation |

| Brassica napus L. | XY15 (cold-sensitive) | Cold (0°C) | This compound | Reduced |

This observation positions this compound as a compound of interest in the broader context of plant stress physiology, warranting further investigation into its precise mechanisms of action in mediating responses to environmental challenges like cold.

Contribution of this compound to Chemotaxonomic Profiles and Metabolite Accumulation in Different Plant Ecotypes (e.g., Panax notoginseng roots)

Chemotaxonomy utilizes the chemical constituents of plants to classify and differentiate between them. The unique metabolic profile of a plant can serve as a chemical fingerprint, providing insights into its genetic background and ecological adaptations. This compound has been identified as a component of the metabolome in certain plant species, and its differential accumulation can contribute to the chemotaxonomic distinction between different ecotypes or varieties.

A notable example is found in Panax notoginseng, a perennial herb highly valued in traditional medicine. The roots of P. notoginseng are known to vary in color, with the most common being yellow-white (HS type) and a less common variety exhibiting purple roots (ZS type). nih.gov These color differences are indicative of distinct underlying metabolic profiles.

A comprehensive study involving metabolome and transcriptome analysis of both the yellow-white and purple root varieties of P. notoginseng was conducted to understand the biochemical basis for their differences. The analysis identified a total of 834 metabolites, with 123 of them showing differential accumulation between the two root types. nih.gov

The research revealed that this compound was among the compounds that accumulated in significantly higher quantities in the purple root (ZS) variety compared to the yellow-white (HS) variety. nih.govresearchgate.netresearchgate.net This differential accumulation suggests that this compound is a contributing factor to the unique chemotaxonomic profile of the purple root ecotype of P. notoginseng. The presence and relative abundance of such compounds are crucial for distinguishing between plant varieties that may appear morphologically similar in other aspects.

The table below details the differential accumulation of this compound in the two ecotypes of Panax notoginseng roots.

| Plant Species | Ecotype/Variety | Compound | Accumulation Level |

| Panax notoginseng | Yellow-White Root (HS) | This compound | Lower |

| Panax notoginseng | Purple Root (ZS) | This compound | Higher |

The identification of this compound as a differentially accumulated metabolite in these P. notoginseng ecotypes underscores its utility as a potential chemical marker for chemotaxonomic classification and highlights the metabolic diversity that can exist within a single plant species.

Advanced Analytical and Research Methodologies in Deoxykhivorin Studies

Modern Chromatographic and Mass Spectrometric Techniques for Deoxykhivorin Profiling

The analysis of this compound, often found in complex mixtures with other related limonoids, relies heavily on high-resolution separation and sensitive detection methods. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the cornerstones of this compound analysis. These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase. The choice of the stationary phase, typically a C18 column, and the composition of the mobile phase are optimized to achieve the best possible separation of this compound from other structurally similar compounds.

Mass spectrometry (MS) is invariably coupled with these chromatographic techniques (LC-MS) to provide detailed structural information and sensitive quantification. Electrospray ionization (ESI) is a commonly employed ionization source that generates protonated molecules ([M+H]+) of the analytes. High-resolution mass spectrometers, such as time-of-flight (TOF) or Orbitrap analyzers, are then used to determine the accurate mass of the ions, which aids in the confirmation of the elemental composition of this compound.

In a metabolomics study of Sedum alfredii, an untargeted analysis utilizing UHPLC-Q-TOF-MS was able to detect this compound. researchgate.net The study reported the detection of the [M+H]+ ion of this compound at a specific retention time, demonstrating the utility of this technique in identifying the compound within a complex biological matrix. researchgate.net

Table 1: Chromatographic and Mass Spectrometric Parameters for this compound Detection

| Parameter | Value/Description |

| Chromatography | Ultra-High-Performance Liquid Chromatography (UHPLC) |

| Mass Spectrometry | Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS) |

| Ionization Mode | Positive Ion Mode |

| Detected Ion | [M+H]+ |

This table is generated based on the application of UHPLC-Q-TOF-MS in the detection of this compound as part of a broader metabolomics study.

Application of Omics Technologies (Metabolomics, Transcriptomics) in this compound Research

"Omics" technologies provide a holistic view of the biological systems in which this compound is present or to which it is introduced. Metabolomics, the large-scale study of small molecules (metabolites) within a biological system, has been directly applied to research involving this compound.

In a study on the zinc hyperaccumulator plant Sedum alfredii, an untargeted metabolomics approach was employed to analyze the differential metabolites in the plant's roots under varying zinc concentrations. researchgate.net this compound was identified as one of the numerous metabolites present in the roots of this plant. researchgate.net This type of research helps to understand the metabolic context in which this compound exists and how its presence may be related to other metabolic pathways.

While direct transcriptomics studies focusing solely on the effects of this compound are not yet widely published, this technology holds significant promise. Transcriptomics, the study of the complete set of RNA transcripts produced by an organism, could be used to investigate how this compound modulates gene expression in various cell types or tissues. This would provide valuable insights into its potential mechanisms of action.

Table 2: Omics Technologies in this compound Research

| Omics Technology | Application in this compound Research | Key Findings/Potential Insights |

| Metabolomics | Identification of this compound in the root metabolome of Sedum alfredii. researchgate.net | Provides a snapshot of the metabolic environment where this compound is found and can reveal correlations with other metabolites. |

| Transcriptomics | (Potential Application) Analysis of changes in gene expression in response to this compound treatment. | Could elucidate the molecular pathways and biological processes affected by this compound, offering clues to its mechanism of action. |

In Vitro Cellular and Biochemical Assay Development for this compound

To understand the biological activity of this compound, a variety of in vitro cellular and biochemical assays are employed. These assays are essential for screening for potential therapeutic effects and for elucidating the molecular mechanisms underlying any observed activity.

Given that related limonoids have demonstrated a range of biological activities, it is plausible that this compound would be evaluated in similar assay systems. These could include:

Cytotoxicity Assays: Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or lactate (B86563) dehydrogenase (LDH) release assay are fundamental in determining the cytotoxic effects of this compound against various cell lines, including cancer cells.

Anti-inflammatory Assays: To investigate potential anti-inflammatory properties, researchers might measure the effect of this compound on the production of inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cell lines.

Enzyme Inhibition Assays: Biochemical assays can be developed to test the inhibitory activity of this compound against specific enzymes that are implicated in disease processes. For example, assays for cyclooxygenase (COX) or lipoxygenase (LOX) inhibition could be relevant for anti-inflammatory studies.

Antiviral and Antiparasitic Assays: Given the known activities of other limonoids, this compound would likely be tested for its ability to inhibit the replication of various viruses or the growth of parasites like Plasmodium falciparum in in vitro culture systems.

The development of these assays is a critical step in the preclinical evaluation of this compound and provides the foundational data for more advanced studies.

Table 3: Potential In Vitro Assays for this compound

| Assay Type | Purpose | Example Assays |

| Cellular Assays | To evaluate the effect of this compound on cell viability, proliferation, and function. | MTT Assay, LDH Release Assay, NO Production Assay in Macrophages |

| Biochemical Assays | To determine the direct effect of this compound on the activity of specific enzymes or proteins. | Cyclooxygenase (COX) Inhibition Assay, Lipoxygenase (LOX) Inhibition Assay |

Future Perspectives and Emerging Research Avenues for Deoxykhivorin

Unraveling Cryptic Biosynthetic Pathways of Deoxykhivorin

The biosynthesis of limonoids is a complex process that is not yet fully understood, with many steps remaining "cryptic" or undiscovered. researchgate.net These pathways begin with the cyclization of squalene (B77637) and involve numerous enzymatic modifications, including those by oxidosqualene cyclases (OSCs) and cytochrome P450 monooxygenases (CYP450s), which create the vast structural diversity seen in this family. frontiersin.org The biosynthetic route to this compound, which is believed to be derived from the precursor khivorin (B10754266), is largely uninvestigated. dss.go.th

Future research should focus on identifying the specific genes and enzymes in plants from the Meliaceae family, such as Khaya ivorensis, that are responsible for its production. whiterose.ac.ukresearchgate.net Techniques like genome mining, transcriptomics, and co-expression analysis can help pinpoint candidate genes. frontiersin.orgnih.gov Elucidating this pathway is crucial, as it could enable the biotechnological production of this compound and related compounds, providing a sustainable alternative to extraction from natural sources. acs.org

Table 1: Key Enzyme Families in Limonoid Biosynthesis and Their Potential Role in this compound Formation

| Enzyme Family | General Function in Limonoid Biosynthesis | Hypothesized Role for this compound |

| Oxidosqualene Cyclases (OSCs) | Catalyze the initial cyclization of 2,3-oxidosqualene (B107256) to form the basic triterpenoid (B12794562) skeleton. frontiersin.org | Formation of the foundational tetracyclic triterpenoid precursor. |

| Cytochrome P450s (CYP450s) | Introduce oxygen atoms and facilitate oxidative rearrangements of the limonoid scaffold. acs.org | Key oxidative modifications of the A and D rings, and formation of the furan (B31954) ring. |

| Acyltransferases | Transfer acyl groups (like acetyl groups) to the limonoid core. | Addition of the acetyl group present in the this compound structure. |

| Isomerases | Catalyze skeletal rearrangements, leading to different classes of limonoids. acs.org | Potential modifications of the carbon skeleton to form the specific khivorin-type structure. |

Targeted Synthesis of this compound Analogues with Enhanced Bioactivity

Targeted synthesis involves the rational design and chemical construction of molecules to achieve a specific function, such as enhanced biological activity. whsunresearch.grouprsc.org For this compound, this approach offers a pathway to develop novel compounds with potentially improved therapeutic properties. The complex structure of limonoids means that even small modifications can lead to significant changes in their biological effects. researchgate.net

Future synthetic efforts could focus on modifying key functional groups on the this compound scaffold. For example, altering the ester groups or modifying the furan ring could modulate the compound's interaction with biological targets. cirad.fr A systematic structure-activity relationship (SAR) study, where various analogues are synthesized and tested, would be essential to identify which structural features are critical for bioactivity and to guide the design of more potent and selective molecules. nih.gov

Table 2: Potential Strategies for the Targeted Synthesis of this compound Analogues

| Modification Strategy | Rationale | Potential Outcome |

| Modification of Ring A | The A-ring is often crucial for the anticancer activity of limonoids. cirad.fr | Enhanced cytotoxicity against specific cancer cell lines. |

| Alteration of the Furan Ring | The furan ring is a common feature in limonoids and is involved in various biological interactions. jst.go.jp | Modulation of insecticidal or anti-feedant properties. |

| Synthesis of Glycosylated Analogues | Glycosylation can improve the solubility and bioavailability of natural products. nih.gov | Improved pharmacokinetic properties for potential therapeutic use. |

| Introduction of Halogen Atoms | Halogenation can sometimes increase the binding affinity and efficacy of a compound. mdpi.com | Increased potency of a specific biological activity. |

This compound as a Molecular Probe for Biological Pathway Elucidation

A molecular probe is a molecule used to study the properties and interactions of other molecules or cellular structures. wikipedia.org These probes are often tagged with a reporter group, such as a fluorophore or biotin, allowing for visualization and identification of their binding partners. nih.gov this compound has not yet been developed as a molecular probe, but its potential in this area is significant.

By chemically attaching a reporter tag to a non-essential position on the this compound molecule, researchers could create a tool to investigate its mechanism of action. Such a probe could be used in cell-based assays to:

Identify the specific proteins or cellular components that this compound binds to.

Visualize the subcellular localization of the compound.

Pull-down binding partners for identification via mass spectrometry.

This approach would provide direct insight into the molecular targets of this compound, helping to elucidate the biological pathways it modulates and moving beyond correlational studies to establish causative links between the compound and its effects.

Exploration of this compound's Untapped Biological Mechanisms

While many limonoids exhibit a broad range of biological activities, including anticancer, anti-inflammatory, and insecticidal effects, the specific mechanisms are often not fully understood. taylorandfrancis.comnumberanalytics.com this compound's biological profile is almost entirely unexplored, representing a significant knowledge gap and an opportunity for discovery.

Initial research should involve broad-spectrum screening to identify its primary biological activities. Based on the activities of related limonoids, promising areas for investigation include:

Anticancer Activity: Examining its effects on cell proliferation, apoptosis, and cell cycle arrest in various cancer cell lines. cirad.fr

Anti-inflammatory Effects: Investigating its ability to inhibit the production of pro-inflammatory cytokines and mediators. numberanalytics.com

Neuroprotective Properties: Assessing its potential to protect neurons from oxidative stress or other forms of damage, a property suggested by its discovery in a study on Panax notoginseng. nih.govresearchgate.net

Once a primary activity is identified, deeper mechanistic studies can be pursued to understand how this compound functions at a molecular level, for instance, by investigating its influence on key signaling pathways like NF-κB or Nrf2. researchgate.net

Table 3: Known Mechanisms of Related Limonoids and Potential Research Areas for this compound

| Known Limonoid Mechanism | Example Compound | Potential Research Question for this compound |

| Inhibition of Hsp47 Chaperone Protein | Fraxinellone mdpi.com | Does this compound interact with heat shock proteins to exert its effects? |

| Induction of Apoptosis via Caspase Activation | Obacunone cirad.fr | Can this compound trigger programmed cell death in cancer cells through the intrinsic or extrinsic apoptosis pathway? |

| Upregulation of Phase II Detoxification Enzymes | Limonin researchgate.net | Does this compound enhance cellular defense mechanisms against carcinogens by activating enzymes like GST? |

| Modulation of Microtubule Dynamics | Prieurianin mdpi.com | Could this compound affect the cytoskeleton, influencing cell division or motility? |

Interdisciplinary Approaches in this compound Research: From Plant Biology to Molecular Pharmacology

The comprehensive study of a natural product like this compound necessitates an interdisciplinary approach, integrating expertise from multiple scientific fields. nih.govimperial.ac.uk Such collaborations are essential to bridge the gap from natural discovery to potential application. lancaster.ac.uk

A successful research program for this compound would involve a synergistic effort:

Plant Biology and Genomics: Botanists and geneticists can identify and cultivate the plant sources of this compound and use genomic tools to uncover its biosynthetic pathway. uni-jena.de

Natural Product Chemistry: Chemists are needed to isolate and purify the compound, elucidate its structure, and perform the targeted synthesis of analogues.

Molecular Pharmacology: Pharmacologists can design and execute experiments to determine the biological activities and mechanisms of action of the parent compound and its derivatives.

Computational Biology and Chemistry: Computational scientists can model the interactions of this compound with potential protein targets, helping to predict its mechanism and guide the synthesis of more effective analogues.

By fostering collaboration between these disciplines, the scientific community can accelerate the pace of discovery and fully explore the potential of this compound as a lead compound for new therapeutic agents or as a tool for biological research. arc.gov.au

Q & A

Q. Methodological Answer :

- Conduct isotopic labeling studies (e.g., - or -labeled precursors) to trace biosynthetic intermediates and confirm enzymatic steps .

- Combine heterologous expression of candidate genes in model organisms (e.g., E. coli or yeast) with LC-MS/MS to detect intermediate metabolites .

- Validate enzyme specificity using in vitro assays with purified proteins and substrate analogs, followed by NMR for structural confirmation .

Advanced Consideration : Address contradictions in pathway hypotheses by integrating kinetic isotope effect (KIE) studies to distinguish between competing mechanistic models .

How should researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) during this compound characterization?

Q. Methodological Answer :

- Perform comparative analysis with literature-reported spectra of structurally analogous compounds to identify potential misassignments .

- Use 2D NMR techniques (e.g., HSQC, HMBC) to resolve overlapping signals and verify connectivity .

- Validate purity via HPLC-MS and recrystallization to eliminate interference from impurities .

Advanced Consideration : Employ computational chemistry tools (e.g., DFT-based NMR chemical shift prediction) to cross-validate experimental data .

What criteria define a robust structure-activity relationship (SAR) study for this compound derivatives?

Q. Methodological Answer :

- Design a diverse derivative library with systematic variations (e.g., substituent groups, stereochemistry) to isolate critical pharmacophores .

- Use standardized bioassays (e.g., IC measurements against target enzymes) with positive/negative controls to ensure reproducibility .

- Apply multivariate statistical analysis (e.g., PCA or PLS regression) to correlate structural features with activity .

Advanced Consideration : Address conflicting SAR conclusions by incorporating molecular dynamics simulations to assess ligand-target binding stability under physiological conditions .

How can researchers optimize synthetic routes for this compound to improve yield and scalability?

Q. Methodological Answer :

- Screen reaction conditions (e.g., catalysts, solvents, temperatures) using design of experiments (DoE) to identify critical variables .

- Monitor reaction progress via in situ FTIR or Raman spectroscopy to detect intermediates and optimize kinetic parameters .

- Validate scalability through kilogram-scale pilot runs under cGMP guidelines, documenting deviations from lab-scale protocols .

Advanced Consideration : Use machine learning algorithms trained on reaction databases to predict optimal conditions for novel synthetic steps .

What analytical approaches are essential for confirming this compound’s stability under physiological conditions?

Q. Methodological Answer :

- Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with LC-MS monitoring to identify degradation products .

- Perform pH-dependent solubility assays and simulate gastrointestinal fluid conditions to assess bioavailability .

- Validate metabolic stability using hepatic microsome assays coupled with high-resolution mass spectrometry .

Advanced Consideration : Resolve contradictory stability reports by employing cryo-electron microscopy to visualize structural changes in target-bound states .

How should contradictory biological activity data for this compound across studies be critically evaluated?

Q. Methodological Answer :

- Reconcile discrepancies by standardizing assay protocols (e.g., cell lines, incubation times, endpoint measurements) .

- Perform meta-analysis of published data to identify confounding variables (e.g., impurity profiles, solvent effects) .

- Validate findings through independent replication in a blinded, multi-laboratory study .

Advanced Consideration : Apply systems biology modeling to explore off-target interactions or synergistic effects in complex biological networks .

What strategies ensure reproducibility in this compound’s isolation from natural sources?

Q. Methodological Answer :

- Document geographical and seasonal variations in source material, including voucher specimens deposited in herbaria .

- Use green chemistry techniques (e.g., supercritical CO extraction) to minimize batch-to-batch variability .

- Publish detailed chromatographic profiles (HPLC, TLC) with retention times and mobile phase compositions .

Advanced Consideration : Address low-yield challenges via genomic-guided discovery of high-producing plant cultivars or microbial strains .

How can researchers integrate this compound’s physicochemical properties into pharmacokinetic modeling?

Q. Methodological Answer :

- Measure logP, pKa, and solubility profiles using validated USP methods .

- Develop PBPK models incorporating tissue-specific permeability coefficients and metabolic clearance rates .

- Validate models against in vivo pharmacokinetic data from animal studies, adjusting for allometric scaling .

Advanced Consideration : Resolve model-data mismatches by incorporating gut microbiome metabolism and plasma protein binding dynamics .

What ethical and technical considerations apply to this compound’s preclinical toxicity testing?

Q. Methodological Answer :

- Follow ICH S7/S8 guidelines for cardiovascular and respiratory safety pharmacology .

- Use human iPSC-derived organoids to reduce reliance on animal models while improving translational relevance .

- Publish raw histopathology data in supplementary materials to enable independent evaluation .

Advanced Consideration : Address interspecies variability by cross-referencing toxicogenomic databases to identify human-relevant biomarkers .

How should this compound’s potential as a lead compound be assessed against existing therapeutics?

Q. Methodological Answer :

- Conduct head-to-head comparisons in disease-relevant models with clinically used drugs as benchmarks .

- Calculate therapeutic indices (LD/ED) and resistance profiles against mutant pathogen strains .

- Use patent landscape analysis to identify freedom-to-operate and avoid redundant structural motifs .

Advanced Consideration : Leverage AI-driven drug repurposing platforms to explore combinatorial therapies or new indications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.